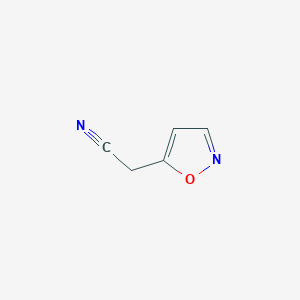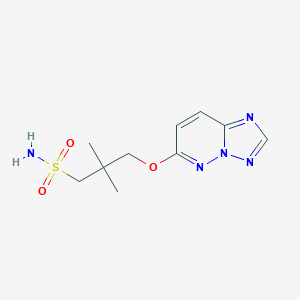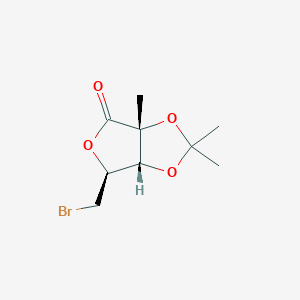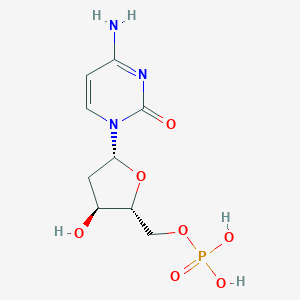
3-(6-Amino-9h-purin-9-yl)propanoic acid
Overview
Description
“3-(6-Amino-9h-purin-9-yl)propanoic acid” is a compound with the CAS Number: 4244-47-7 . It has a molecular weight of 207.19 and its IUPAC name is this compound . It is a colorless solid that crystallizes in plates .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 207.19 . It is a colorless solid that crystallizes in plates .Scientific Research Applications
Immunobiological Activity
The derivative 2-amino-3-(purin-9-yl)propanoic acid, when substituted at the 6th position of the purine base, exhibits significant immunostimulatory and immunomodulatory properties. Compounds in this category have been shown to enhance secretion of chemokines RANTES and MIP-1alpha, with the 2-amino-6-sulfanylpurine derivative being notably potent. These compounds also augment NO biosynthesis, primarily triggered by IFN-gamma (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Enzymatic Synthesis
(S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate in synthesizing an antidiabetic drug, can be prepared from a racemic amino acid using enzymatic methods. This process involves enzymes like (R)-amino acid oxidase and (S)-aminotransferase, offering a high yield and enantiomeric excess (Chen et al., 2011).
Combinatorial Library Synthesis
A new combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides has been developed. This process involves the synthesis of core building blocks and subsequent amide formation, highlighting the method's advantages compared to existing ones (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).
Intermediate in Synthesis of Biologically Active Compounds
3-(Aminothiocarbonylthio)propanoic acids serve as intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones. A method to shorten the synthesis stage, using anhydrous solvents instead of water or alcohol, is discussed (Orlinskii, 1996).
Crystal Engineering
Modified purine ligands like 2-(2-amino-9H-purin-9-yl) acetic acid have been utilized in designing crystal structures with transition metal ions. These structures have varied forms, such as polymeric structures and discrete dimeric structures, indicating a wide range of applications in crystal engineering (Mohapatra & Verma, 2016).
Anti-corrosion Property
Compounds like 2-(6-Amino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan −3,4-diol, derived from amino acids including 3-(6-Amino-9h-purin-9-yl)propanoic acid, have shown potential as eco-friendly corrosion inhibitors. Their effectiveness in inhibiting corrosion in metals like copper, particularly in acidic environments, has been demonstrated (He et al., 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(6-Amino-9h-purin-9-yl)propanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong affinity for ammonium ions . This interaction is crucial for its role in biochemical processes, as it can influence the activity of enzymes that require ammonium ions as cofactors. Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis and stability .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in nucleotide metabolism, thereby impacting the synthesis and degradation of nucleotides . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Its stability may decrease over time, leading to changes in its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in nucleotide metabolism and gene expression . High doses of this compound may also result in toxic or adverse effects, such as cellular stress and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides . This interaction can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the nucleus, where it can interact with nucleic acids and regulatory proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the compound may accumulate in the nucleus, where it can influence gene expression and nucleotide metabolism .
properties
IUPAC Name |
3-(6-aminopurin-9-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYJKFBMWMARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292230 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4244-47-7 | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Aminopurin-9-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4244-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4244-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 - 278 °C | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)






